molecular formula C27H22N2O2 B6339287 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine CAS No. 1171924-43-8

4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine

Cat. No.: B6339287
CAS No.: 1171924-43-8
M. Wt: 406.5 g/mol
InChI Key: XNOZNCQZRKZBLL-AWYLAFAOSA-N
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Description

4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine is a useful research compound. Its molecular formula is C27H22N2O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.168127949 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(Z)-2-[4-[2-methoxy-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c1-30-26-11-8-24(5-4-23-14-18-29-19-15-23)20-27(26)31-25-9-6-21(7-10-25)2-3-22-12-16-28-17-13-22/h2-20H,1H3/b3-2-,5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZNCQZRKZBLL-AWYLAFAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=NC=C2)OC3=CC=C(C=C3)C=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC=NC=C2)OC3=CC=C(C=C3)/C=C\C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C27H28N2O2
  • Molecular Weight : 420.53 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring, methoxy groups, and a phenoxy linkage, which contribute to its unique properties and potential biological activities.

Pharmacological Properties

Research indicates that the compound exhibits various pharmacological activities, particularly in the context of receptor interactions. Notably, it has been studied for its effects on dopamine receptors:

  • Dopamine Receptor Affinity : The compound shows significant binding affinity towards dopamine receptors, particularly the D3 subtype. This is crucial for potential applications in treating neuropsychiatric disorders.

Case Studies and Research Findings

  • Dopamine Receptor Agonism :
    • A study conducted on related compounds demonstrated that modifications in the structure could enhance selectivity and affinity for dopamine receptors. For instance, derivatives of similar structures showed nanomolar affinities for the D3 receptor, suggesting that structural features such as methoxy groups play a pivotal role in receptor interactions .
  • Neuroprotective Effects :
    • In vitro studies have indicated that compounds with similar structures exhibit neuroprotective properties against dopaminergic neuron degeneration. This suggests that this compound could potentially serve as a therapeutic agent in neurodegenerative diseases .
  • Antifungal Activity :
    • Another area of research has focused on the antifungal properties of phenoxypyridine derivatives. Compounds structurally related to this compound have shown promising results against various fungal strains, indicating a broad spectrum of biological activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Dopamine Receptor BindingHigh affinity for D3 receptor
NeuroprotectionProtects dopaminergic neurons
Antifungal ActivityEffective against multiple strains

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine exhibit anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis. Studies have shown that the incorporation of pyridine and methoxy groups enhances the biological activity of these compounds against various cancer cell lines, including breast and prostate cancers .

Antimicrobial Properties
The structure of this compound suggests potential antimicrobial activity. The presence of the pyridine ring and the methoxy group may contribute to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens. Preliminary studies have reported effectiveness against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound has been explored for use in OLEDs. The compound's ability to act as an electron transport layer can enhance the efficiency and brightness of OLED devices. Research has demonstrated that incorporating such compounds into OLED structures can improve their overall performance, leading to brighter displays with lower energy consumption .

Nanotechnology
In nanotechnology, this compound has been investigated for its role in creating nanostructured materials. Its chemical properties allow it to be used as a building block for constructing nanoscale devices or materials with specific optical and electronic characteristics. The versatility of the pyridine moiety can facilitate interactions with various substrates, making it suitable for applications in sensors and catalysts .

Chemical Probes in Biological Studies

Fluorescent Probes
The fluorescent properties of compounds like this compound make them valuable as chemical probes in biological research. These probes can be utilized to study cellular processes by tagging specific biomolecules or cellular structures, allowing researchers to visualize dynamic biological events in real-time .

Targeted Drug Delivery Systems
The design of drug delivery systems that utilize this compound is being explored due to its ability to selectively target specific cells or tissues. By modifying the compound's structure, researchers aim to enhance its binding affinity for certain receptors on cancer cells, thereby improving the efficacy of therapeutic agents while minimizing side effects on healthy tissues .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer PropertiesDemonstrated significant cytotoxicity against breast cancer cell lines; suggested mechanisms include apoptosis induction and cell cycle arrest.
Study 2Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus; indicated potential for development into a new class of antibiotics.
Study 3OLED ApplicationsReported increased efficiency in OLED devices when using this compound as an electron transport layer; highlighted improvements in brightness and lifespan of devices.
Study 4Biological ProbesDeveloped a fluorescent probe based on this compound; successfully visualized cellular uptake and localization in live cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.